K03861

描述

AUZ454 is a potent and selective Type II FLT3 inhibitor. AUZ454 is able to override drug resistance that less potent "type I" inhibitors and "type II" first-generation FLT3 inhibitors cannot. Constitutively activated mutant FLT3 has emerged as a promising target for therapy for the subpopulation of acute myeloid leukemia (AML) patients who harbor it. The small molecule inhibitor, PKC412, targets mutant FLT3 and is currently in late-stage clinical trials. However, the identification of PKC412-resistant leukemic blast cells in the bone marrow of AML patients has propelled the development of novel and structurally distinct FLT3 inhibitors that have the potential to override drug resistance and more efficiently prevent disease progression or recurrence.

科学研究应用

化学性质

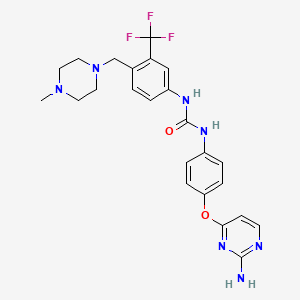

K03861,也称为AUZ 454,是一种化学化合物,其经验式为C24H26F3N7O2 . 其分子量为501.50 . 该化合物为白色至米色粉末 ,可溶于DMSO .

作为CDK2抑制剂的作用

This compound是细胞周期蛋白依赖性激酶2 (CDK2) 的强效抑制剂,CDK2是一种在细胞周期调节中起关键作用的蛋白质 . 它与细胞周期蛋白竞争结合以抑制体外CDK2激酶活性 . Kd值分别为Cdk2 (C118L/A144C) 的9.7、Cdk2 (A144C) 的15.4、Cdk2 (C118L) 的18.6 和Cdk (WT) 的50 nM .

癌症研究中的潜在应用

鉴于其作为CDK2抑制剂的作用,this compound在癌症研究中具有潜在的应用价值。 CDK2在各种类型的癌症中经常过表达,抑制其活性可能会阻止癌细胞增殖 .

实验室研究中的应用

作用机制

Target of Action

K03861, also known as AUZ454, is a type II inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating cell cycle progression .

Mode of Action

this compound inhibits CDK2 activity by competing with the binding of activating cyclins . This competition prevents the formation of the CDK2/cyclin complex, thereby inhibiting the kinase activity of CDK2 .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This is because CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1 phase and the initiation of DNA replication in the S phase . Therefore, the inhibition of CDK2 can lead to cell cycle arrest, preventing the cells from proliferating .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The inhibition of CDK2 by this compound results in the suppression of cell proliferation . In vitro studies have shown that this compound can inhibit cell proliferation in a CDK2-dependent manner . This could potentially lead to the suppression of tumor growth in cancerous cells that have high CDK2 activity .

属性

IUPAC Name |

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDLXPJQFNVTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。